5-Propyluracil
Overview
Description
5-Propyluracil is not directly mentioned in the provided papers; however, the papers discuss various substituted uracil derivatives, which are structurally related to 5-propyluracil. Uracil is one of the four nucleobases in the nucleic acid of RNA, and substituted uracils, such as 5-formyluracil and 5-fluorouracil, have been studied for their biochemical effects and potential therapeutic applications .
Synthesis Analysis
The synthesis of substituted uracils is a topic of interest in several papers. For instance, 5-formyluracil derivatives have been synthesized using furan-2-carbohydrazide and 5-formyluracil itself . Another paper describes the regioselective synthesis of 5- and 6-aryluracil bases through direct C-H arylations of protected uracils, indicating a method that could potentially be adapted for the synthesis of 5-propyluracil . Additionally, amino acid ester derivatives containing 5-fluorouracil have been synthesized using coupling agents like EDC·HCl and HOBt .
Molecular Structure Analysis
The molecular structure of substituted uracils can significantly influence their biochemical properties. For example, the unusual syn conformation of 5-formyluracil stabilized by supramolecular interactions has been reported, which is a deviation from the common anti conformation of uracil derivatives . This highlights the importance of understanding the molecular structure of 5-propyluracil and its potential impact on its biological activity.
Chemical Reactions Analysis
The chemical reactivity of substituted uracils is crucial for their biological function and potential as therapeutic agents. The paper discussing the replication of DNA templates containing 5-formyluracil suggests that this substitution can lead to mutagenic potential, causing T→G transversions during DNA synthesis . This indicates that the presence of a substituent at the 5-position of uracil can have significant effects on DNA replication and mutagenesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted uracils are influenced by the nature of the substituent. The pKa values of a series of 5-substituted uracil derivatives have been measured, showing a relationship between the electronic properties of the substituent and the pKa value of the imino proton . This suggests that the physical and chemical properties of 5-propyluracil would be affected by the propyl group at the 5-position.
Scientific Research Applications
Mechanisms of Action and Clinical Strategies in Cancer Treatment
5-Propyluracil derivatives have shown significant potential in cancer treatment. The synthesis of novel 6-phenylselenenyl-5-propyluracils and their interaction with HIV-1 reverse transcriptase indicates potent HIV RT inhibition and anti-HIV-1 activity in cells. This highlights the potential of 5-propyluracil derivatives as effective anti-HIV/AIDS drugs, demonstrating a new application in the realm of antiviral and anticancer therapy (Miazga et al., 2007).
DNA Oxidative Lesions and Epigenetic Intermediates
5-Propyluracil and its derivatives play a crucial role in understanding DNA oxidative lesions and epigenetic intermediates. The study of 5-formyluracil and 5-formylcytosine showcases their potential as intrinsic DNA photosensitizers, highlighting their significance in non-adiabatic dynamics and kinetic models. This contributes to the field of molecular modeling, simulation, and spectroscopy, providing insights into DNA damage and repair mechanisms (Francés-Monerris et al., 2020).
Interaction with DNA and In Vitro Activity
The interaction of 5-propyluracil derivatives with DNA and their in vitro activity on human cells have been a subject of research. Studies on Cu(II) complexes with heterocyclic substituted thiosemicarbazones derived from 5-formyluracil reveal their ability to interact with DNA through electrostatic and groove binding. These compounds, though not intercalating with DNA, offer insights into DNA-binding mechanisms and potential therapeutic applications (Baldini et al., 2003).
Epigenetic Modifications and Detection Techniques
The role of 5-propyluracil in epigenetic modifications and the development of detection techniques for 5-formylcytosine and 5-formyluracil are vital in understanding epigenetic modification-related biological processes. Advanced techniques for the detection of 5-formylpyrimidine emphasize its potential as biomarkers in biomedical applications, contributing to the diagnosis and treatment of diseases (Wang et al., 2019).
properties
IUPAC Name |
5-propyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKLAXXCHLMNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172514 | |
Record name | 5-Propyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyluracil | |
CAS RN |
19030-75-2 | |
Record name | 5-Propyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019030752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Propyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.